N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine
Overview
Description
N4,N4,N4’,N4’-Tetrakis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound with the chemical formula C30H20Br4N2. It is a solid with a white to pale yellow color and is primarily used in organic synthesis . This compound is known for its stability at room temperature but should be handled with care to avoid contact with strong oxidizing agents and strong acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4,N4’,N4’-Tetrakis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-diamine typically involves a stepwise process. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same stepwise synthesis but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N4,N4,N4’,N4’-Tetrakis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines. Substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N4,N4,N4’,N4’-Tetrakis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N4,N4,N4’,N4’-Tetrakis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its bromophenyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine: This compound has nitro groups instead of bromine atoms, which can significantly alter its chemical properties and reactivity.
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine: A closely related compound with similar structural features but different substituents.
Uniqueness
N4,N4,N4’,N4’-Tetrakis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its specific combination of bromophenyl groups and biphenyl core, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in the synthesis of advanced materials and in applications requiring precise molecular interactions .
Properties
IUPAC Name |
4-[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]-N,N-bis(4-bromophenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24Br4N2/c37-27-5-17-33(18-6-27)41(34-19-7-28(38)8-20-34)31-13-1-25(2-14-31)26-3-15-32(16-4-26)42(35-21-9-29(39)10-22-35)36-23-11-30(40)12-24-36/h1-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGHMHFRUWWRBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)N(C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Br4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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